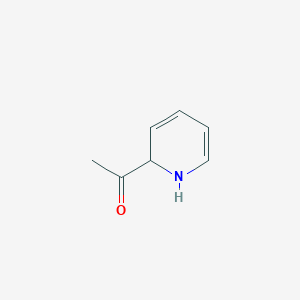

Ethanone,1-(1,2-dihydro-2-pyridinyl)-

Description

BenchChem offers high-quality Ethanone,1-(1,2-dihydro-2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone,1-(1,2-dihydro-2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-(1,2-dihydropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-5,7-8H,1H3 |

InChI Key |

JEVRSDKDOJHMET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C=CC=CN1 |

Origin of Product |

United States |

Contextual Background and Research Significance of Dihydropyridine Systems

Evolution of Synthetic Methodologies for Dihydropyridine (B1217469) Scaffolds

The synthesis of dihydropyridine rings has evolved significantly since the first reported methods. Initially, the reduction of pyridine (B92270) derivatives was a primary route. For instance, the treatment of pyridine with sodium borohydride (B1222165) in the presence of methyl chloroformate can yield a mixture of N-carbomethoxy-1,2- and 1,4-dihydropyridines. rsc.orgresearchgate.net The ratio of these isomers can be influenced by reaction conditions such as the solvent and temperature. rsc.org

Over the years, more sophisticated and regioselective methods have been developed. These include:

Thermal Cyclization: Fowler and colleagues have demonstrated the synthesis of 1,2-dihydropyridines through the thermal cyclization of hydroxamic acid esters. rsc.org

Catalytic Approaches: Platinum(II)-catalyzed reactions of N-acyl substrates have been shown to produce 1,2-dihydropyridines in good yields. rsc.org

Multi-component Reactions: The Hantzsch dihydropyridine synthesis, traditionally used for 1,4-DHPs, has been adapted for the one-pot synthesis of 1,2-dihydropyridine derivatives, sometimes with high regioselectivity depending on the substrates and catalysts used. nih.govnih.gov

Domino Reactions: Metal-free domino reactions of propargyl vinyl ethers and primary amines under microwave assistance provide a general and practical route to a wide variety of substituted 1,2-dihydropyridines. acs.org

These advancements have provided chemists with a versatile toolbox to access structurally diverse dihydropyridine scaffolds with greater efficiency and control.

Unique Chemical Features of the 1,2-Dihydropyridine Motif in Organic Chemistry

The 1,2-dihydropyridine ring system possesses a unique combination of structural and electronic properties that dictate its chemical behavior.

As a Synthetic Precursor: One of the most significant roles of 1,2-DHPs is as a precursor for the synthesis of the 2-azabicyclo[2.2.2]octane ring system, also known as an isoquinuclidine. rsc.org This core structure is present in a variety of important alkaloids, including ibogaine (B1199331) and dioscorine. rsc.org Notably, the anti-influenza drug oseltamivir (B103847) is synthesized via an isoquinuclidine intermediate derived from a 1,2-dihydropyridine. rsc.org

Reactivity: The enamine-like character of the 1,2-dihydropyridine ring makes it susceptible to a range of chemical transformations. These include cycloaddition reactions, 1,3-dipolar cycloadditions, and reactions with various electrophiles. researchgate.net The reactivity can be tuned by the nature of the substituent on the nitrogen atom.

Hydride-Donating Ability: Both 1,2- and 1,4-dihydropyridines can act as hydride donors, mimicking the function of the biological coenzyme NADH. However, their efficiencies differ. Comparative studies have shown that the thermodynamic and kinetic parameters for hydride transfer can vary significantly between the two isomers, depending on the specific molecular structure. mdpi.comnih.govresearchgate.net For instance, in some systems, the 1,2-isomer has been found to be a better hydride donor in actual chemical reactions. mdpi.comresearchgate.net

A comparative look at the thermodynamic and kinetic parameters for hydride donation of different dihydropyridine isomers is presented below.

| Dihydropyridine System | Thermodynamic Driving Force (kcal/mol) | Kinetic Intrinsic Barrier (kcal/mol) | Thermo-Kinetic Parameter (kcal/mol) |

| 1,2-PNAH | 60.50 | 27.92 | 44.21 |

| 1,4-PNAH | 61.90 | 26.34 | 44.12 |

| 1,2-HEH | 63.40 | 31.68 | 47.54 |

| 1,4-HEH | 65.00 | 34.96 | 49.98 |

| 1,2-PYH | 69.90 | 33.06 | 51.48 |

| 1,4-PYH | 72.60 | 25.74 | 49.17 |

Data sourced from a comparative study on hydride-donating ability. nih.govresearchgate.net

Positioning of Ethanone (B97240), 1-(1,2-dihydro-2-pyridinyl)- within Dihydropyridine Research

Ethanone, 1-(1,2-dihydro-2-pyridinyl)-, also known as N-acetyl-1,2-dihydropyridine, is a specific derivative within the broader class of 1,2-dihydropyridines. The presence of the acetyl group on the nitrogen atom significantly influences the chemical properties of the dihydropyridine ring.

The electron-withdrawing nature of the acetyl group modulates the nucleophilicity and reactivity of the enamine system. This can affect its participation in cycloaddition reactions and its efficacy as a hydride donor. While specific research focusing solely on Ethanone, 1-(1,2-dihydro-2-pyridinyl)- is not extensively documented in publicly available literature, its chemical behavior can be inferred from studies on similar N-acylated 1,2-dihydropyridine systems.

These N-acyl derivatives are often key intermediates in the synthesis of more complex molecules. The acyl group can serve as a protecting group or as a handle for further functionalization. The synthesis of such compounds can be achieved through the acylation of a pre-formed 1,2-dihydropyridine or through multi-component reactions where an acetyl-containing reactant is incorporated.

Below is a table of computed chemical properties for isomers and related dihydropyridine structures to provide context for the physical characteristics of such compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 1-Acetyl-1,4-dihydropyridine | C₇H₉NO | 123.15 | 0.6 |

| Ethanone, 1-(1,2-dihydro-3-pyridinyl)- | C₇H₉NO | 123.15 | 0.5 |

| Ethanone, 1-(2-pyridinyl)- | C₇H₇NO | 121.14 | 1.3 |

Synthetic Methodologies for Ethanone, 1 1,2 Dihydro 2 Pyridinyl and Its Derivatives

Direct Synthesis Strategies for the 1,2-Dihydropyridinyl Ethanone (B97240) Core

Direct methods for constructing the 1,2-dihydropyridine ring are foundational in synthetic organic chemistry. These strategies often involve the manipulation of the pyridine (B92270) ring itself through addition or reduction, or the construction of the ring through condensation reactions.

Nucleophilic Addition Approaches to Pyridine Ring Systems

The dearomatization of pyridine via nucleophilic addition is a primary route to 1,2-dihydropyridines. Pyridine's aromaticity makes it resistant to nucleophilic attack, thus requiring activation. This is typically achieved by N-acylation or N-alkylation, which generates a more electrophilic pyridinium (B92312) salt. Hard nucleophiles, such as organometallic reagents and hydrides, preferentially attack the C2 position of the pyridine ring. quimicaorganica.org

A common strategy involves treating pyridine with an activating agent like a chloroformate, followed by the addition of a nucleophile. For instance, N-carbomethoxy-1,2-dihydropyridine can be synthesized by reacting pyridine and sodium borohydride (B1222165) with methyl chloroformate. rsc.org More advanced methods employ transition metal catalysis. An enantioselective nickel-catalyzed cross-coupling of arylzinc reagents with pyridinium ions, formed in situ from pyridine and a chloroformate, yields enantioenriched 2-aryl-1,2-dihydropyridines. rsc.org This highlights the utility of activating the pyridine ring to facilitate additions that would otherwise be challenging. rsc.orgmdpi.com Similarly, various carbon nucleophiles, including silyl (B83357) ketene (B1206846) acetals and dialkyl trimethylsilyl (B98337) phosphites, can add to N-acylpyridinium salts to furnish 1,2-dihydropyridine derivatives. mdpi.com

| Activating Group | Nucleophile | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Methyl Chloroformate | Hydride (from NaBH4) | None | N-carbomethoxy-1,2-dihydropyridine | rsc.org |

| Chloroformate | Arylzinc Halides | Nickel/Chiral Ligand | 2-Aryl-1,2-dihydropyridines | rsc.org |

| Triflic Anhydride (B1165640) | Silyl Ketene Acetal | None | 2,4-Disubstituted-1,2-dihydropyridine | mdpi.com |

| Benzyloxycarbonyl | Dialkylzinc | Copper/Phosphoramidite | C2-functionalized dihydropyridones | mdpi.com |

Controlled Reduction of Pyridine Derivatives to 1,2-Dihydropyridines

The partial reduction of the pyridine ring offers another direct entry to 1,2-dihydropyridines. The regioselectivity of the reduction is a key challenge, as over-reduction to piperidines or formation of the more stable 1,4-dihydropyridine (B1200194) isomer can occur. researchgate.net To achieve selective 1,2-reduction, specific reagents and conditions are necessary.

A widely used method is the Fowler Reduction, which uses sodium borohydride to reduce activated pyridines, although it can suffer from low selectivity. nih.gov Performing the reaction in methanol (B129727) at very low temperatures (−70 °C) can significantly improve the yield of the 1,2-isomer over the 1,4-isomer. rsc.org More recent developments have introduced milder and more selective reducing agents. For example, the use of amine boranes in the presence of triflic anhydride allows for the dearomatization of various N-heteroarenes, including pyridines, to yield N-substituted 1,2- and 1,4-dihydropyridines with high selectivity depending on the substitution pattern of the starting pyridine. nih.gov Specifically, 4-substituted pyridines tend to yield the 1,2-dihydropyridine product exclusively. nih.gov The reduction of pyridine with samarium diiodide in the presence of water has also been reported, although this can lead to the fully saturated piperidine (B6355638) ring. clockss.org

| Pyridine Substrate | Reducing System | Key Condition | Major Product | Reference |

|---|---|---|---|---|

| Pyridine (activated with methyl chloroformate) | Sodium Borohydride (NaBH4) | Methanol, -70 °C | N-carbomethoxy-1,2-dihydropyridine (86-88%) | rsc.org |

| 4-Trifluoromethyl Pyridine | Amine Borane / Triflic Anhydride | -20 °C | N-substituted 1,2-Dihydropyridine | nih.gov |

| Pyridine | Samarium Diiodide (SmI2) / H2O | Room Temperature | Piperidine | clockss.org |

Condensation Reactions in the Formation of the Dihydropyridine (B1217469) Ring

Building the dihydropyridine ring from acyclic precursors via condensation reactions is a versatile strategy. The most famous example is the Hantzsch dihydropyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.orgazaruniv.ac.ir While this reaction classically yields 1,4-dihydropyridines, modifications to the reaction conditions and substrates can favor the formation of the 1,2-dihydropyridine regioisomer. organic-chemistry.orgquizlet.comsharif.edu

For instance, performing the Hantzsch reaction under solvent-free conditions at room temperature has been shown to produce the 1,2-dihydropyridine isomer as the main product, regardless of the electronic properties of the benzaldehyde (B42025) used. nih.gov Other synthetic strategies include [3+3] cycloaddition reactions between vinylogous amides and α,β-unsaturated iminium ions, which provide a route to functionalized 1,2-dihydropyridines. rsc.org Additionally, rhodium-catalyzed C-H bond activation of α,β-unsaturated imines followed by addition across alkynes generates azatriene intermediates that undergo in-situ electrocyclization to give 1,2-dihydropyridines. nih.gov

Multicomponent Reaction Protocols for Ethanone, 1-(1,2-dihydro-2-pyridinyl)- Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. acsgcipr.orgnih.gov These reactions are particularly powerful for the synthesis of complex heterocyclic structures like substituted 1,2-dihydropyridines.

Design and Implementation of Cascade Reactions

Cascade reactions, where a sequence of intramolecular or intermolecular transformations occurs in a single operation, are elegant MCR strategies. A notable example is the gold-catalyzed intermolecular amine cascade addition to a diyne-ene system, which constructs the 1,2-dihydropyridine skeleton in a formal [3+2+1] fashion. nih.gov This modular approach allows for significant structural diversity in the final product. nih.gov

Another powerful cascade process involves a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and subsequent reduction. This one-pot procedure transforms simple α,β-unsaturated imines and alkynes into highly substituted 1,2,3,6-tetrahydropyridines, proceeding through a 1,2-dihydropyridine intermediate. nih.gov Such cascade sequences enable the rapid assembly of complex molecular architectures from readily available starting materials.

Stereocontrol and Diastereoselective Synthesis of Substituted Ethanone, 1-(1,2-dihydro-2-pyridinyl)- Analogs

Controlling the stereochemistry during the synthesis of chiral 1,2-dihydropyridine derivatives is a significant challenge and an area of active research. The development of asymmetric methods is crucial for accessing enantiopure compounds.

Several strategies have emerged to address this challenge. The use of chiral catalysts is a prominent approach. For example, a gold-catalyzed cascade reaction has been rendered enantioselective by employing chiral gold catalysts, achieving up to 99% enantiomeric excess (e.e.). nih.gov Similarly, a nickel-catalyzed enantioselective arylation of pyridinium salts provides access to enantioenriched 2-aryl-1,2-dihydropyridines. rsc.org

Diastereoselective synthesis is another key strategy. The cascade reaction involving rhodium-catalyzed C-H activation and cyclization can be followed by a highly diastereoselective reduction, affording tetrahydropyridines with greater than 95% diastereomeric purity. nih.gov The 1,2-dihydropyridine intermediate formed in this sequence can also react with carbon nucleophiles with high diastereoselectivity, further demonstrating the potential for stereocontrolled functionalization. nih.gov

| Reaction Type | Catalyst System | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Gold-Catalyzed Cascade Addition | Chiral Gold Catalysts | Asymmetric Modular Approach | Up to 99% e.e. | nih.gov |

| Nickel-Catalyzed Cross-Coupling | Ni(0) / Chiral Phosphoramidite | Enantioselective Arylation | High e.e. | rsc.org |

| Rhodium-Catalyzed Cascade | [Rh(coe)2Cl]2 / Ligand | Diastereoselective Reduction/Addition | >95% d.r. | nih.gov |

Optimization of Reaction Conditions and Yields for Ethanone, 1-(1,2-dihydro-2-pyridinyl)- Synthesis

The synthesis of Ethanone, 1-(1,2-dihydro-2-pyridinyl)-, also known as N-acetyl-1,2-dihydropyridine, is a process of significant interest due to the role of 1,2-dihydropyridines as versatile building blocks and key intermediates in the synthesis of various biologically active compounds, including alkaloids. polimi.itnih.govresearchgate.net Achieving high yields and regioselectivity is crucial, necessitating a thorough optimization of reaction parameters. Key areas of focus include the development of catalytic systems, the influence of solvents and temperature on reaction pathways, and the refinement of isolation and purification techniques. A modular approach to the synthesis of chiral 1,2-dihydropyridines has been developed, highlighting the advanced strategies being employed for this class of compounds. nih.govresearchgate.net

Catalyst Development and Ligand Effects

The regioselective synthesis of 1,2-dihydropyridine derivatives from pyridine is highly dependent on the nature of the activating agents and catalysts employed. polimi.it The reaction between pyridine and acetyl chloride, which forms an N-acyl pyridinium salt intermediate, can be directed towards the desired 1,2-adduct through careful control of the reaction environment. polimi.it

Research has shown that the selectivity of the acylation of pyridine is significantly influenced by the basicity of the medium and the nature of the counterion. In a key study, the addition of a stronger base than pyridine was found to increase the concentration of the nucleophilic species, leading to a notable improvement in both the yield and selectivity for the 1,2-dihydropyridine product. polimi.it Conversely, the use of a triflate counterion steered the reaction towards the 1,4-dihydropyridine isomer. polimi.it This demonstrates that reaction control can be achieved by modulating the electronic environment of the N-acetyl-pyridinium ion intermediate. polimi.it

While specific catalyst systems for the parent compound Ethanone, 1-(1,2-dihydro-2-pyridinyl)- are not extensively detailed, broader research into 1,2-dihydropyridine synthesis reveals a range of effective catalysts. For instance, organocatalytic methods using chiral amine catalysts have been successfully employed in modular strategies to access chiral 1,2-dihydropyridines. nih.gov This highlights a promising avenue for developing asymmetric syntheses of derivatives of the target compound.

| Activating Agent/Condition | Observed Effect | Favored Product Isomer |

|---|---|---|

| Addition of a strong base (e.g., Sodium Hydride) | Increases concentration of nucleophilic species | 1,2-Dihydropyridine (High Yield and Selectivity) |

| Use of Triflate counterion | Increases the amount of N-acetyl-pyridinium ion in solution | 1,4-Dihydropyridine (High Yield and Selectivity) |

Solvent and Temperature Influence on Synthetic Pathways

The choice of solvent and the control of reaction temperature are critical parameters that significantly impact the efficiency and outcome of synthetic pathways leading to Ethanone, 1-(1,2-dihydro-2-pyridinyl)-. The solvent not only facilitates the dissolution of reactants but can also influence the stability of reactive intermediates and transition states.

In the synthesis of N-acetyl-dihydropyridyl acetic acid, a closely related derivative, dichloromethane (B109758) (CH₂Cl₂) has been used as the reaction solvent. polimi.it Optimization studies on the synthesis of other dihydropyridine isomers have revealed a strong dependency on the solvent, with non-polar solvents like toluene (B28343) sometimes providing superior asymmetric induction compared to more polar options. rsc.org The selection of an appropriate solvent is therefore a key step in optimizing the reaction to maximize the yield of the desired 1,2-dihydropyridine isomer.

Temperature control is another vital factor, particularly in exothermic reactions, as it helps to minimize the formation of side products and prevent potential runaway reactions. cetjournal.it While specific temperature optimization studies for the title compound are not detailed in the available literature, related synthetic procedures for other heterocycles are often optimized at specific temperatures, such as room temperature, to balance reaction rate and selectivity. chemrxiv.org The general principle remains that maintaining a stable and optimal temperature is essential for achieving high yields and purity. cetjournal.it

| Parameter | Observation/Effect | Example System/Solvent | Reference |

|---|---|---|---|

| Solvent | Significant dependency on enantioselectivity. | Toluene provided significant asymmetric induction for 1,4-dihydropyridines. | rsc.org |

| Solvent | Used as the reaction medium for synthesis of N-acetyl-dihydropyridyl acetic acid. | Dichloromethane (CH₂Cl₂) | polimi.it |

| Temperature | Control is crucial for influencing reaction yield and safety in exothermic reactions. | General principle | cetjournal.it |

Isolation and Purification Methodologies

The successful synthesis of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- is contingent upon effective methods for its isolation from the reaction mixture and subsequent purification. Dihydropyridines can be sensitive compounds, and the purification techniques must be chosen to minimize degradation while removing unreacted starting materials, reagents, and byproducts.

Standard laboratory procedures for the work-up of organic reactions are typically employed. This may involve quenching the reaction, followed by an extractive process to separate the organic product from aqueous soluble materials. The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product.

For purification, flash column chromatography is a commonly used and effective technique for separating dihydropyridine derivatives from impurities. researchgate.netnih.gov Silica gel (SiO₂) is a frequently used stationary phase for this purpose. nih.gov The choice of eluent (solvent system) is critical and is typically determined by thin-layer chromatography (TLC) to achieve optimal separation.

Following purification, the identity and purity of the compound are confirmed using analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation, as it provides detailed information about the chemical environment of the atoms in the molecule. polimi.it

Mechanistic Insights into Reactivity and Transformations of Ethanone, 1 1,2 Dihydro 2 Pyridinyl

Reactivity of the Dihydropyridine (B1217469) Ring System

The 1,2-dihydropyridine moiety is a versatile scaffold in organic synthesis, primarily due to its non-aromatic, electron-rich nature which makes it susceptible to a range of chemical reactions that are not readily accessible to its aromatic pyridine (B92270) counterpart. nih.gov Its reactivity is centered around the conjugated diene system and the nucleophilic nitrogen atom, which together facilitate participation in concerted pericyclic reactions and single-electron transfer pathways.

Pericyclic Reactions Involving the 1,2-Dihydropyridine Moiety

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. msu.edulibretexts.org These reactions are typically characterized by their high stereospecificity and are governed by the principles of orbital symmetry. libretexts.org The 1,2-dihydropyridine ring, containing a conjugated azatriene system, is an ideal substrate for several types of pericyclic reactions.

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. acsgcipr.org The dihydropyridine ring can participate as either the 2π or 4π component in these transformations.

[2+2] Cycloadditions: The unsubstituted C=C double bond in dihydropyridine systems can exhibit high reactivity, acting as an activated alkene component in formal [2+2] cycloaddition reactions. beilstein-journals.org For instance, reactions with electron-deficient alkynes can lead to the formation of unique 2-azabicyclo[4.2.0]octa-diene structures. beilstein-journals.orgacs.org These reactions often require thermal or photochemical conditions to proceed.

Huisgen 1,4-Dipolar Cycloadditions: While the classic Huisgen cycloaddition involves a 1,3-dipole, the term has been extended to related reactions involving 1,4-dipoles. organic-chemistry.orgfu-berlin.de In this context, aza-arenes like pyridine can react with electron-deficient alkynes to form zwitterionic intermediates known as Huisgen 1,4-dipoles. beilstein-journals.org These dipoles can then undergo cycloaddition with a suitable dipolarophile. The dihydropyridine moiety itself can act as the dipolarophile. For example, the reaction of a Huisgen 1,4-dipole with a 5,6-unsubstituted 1,4-dihydropyridine (B1200194) proceeds via a Michael addition, initiating the formation of more complex heterocyclic systems. beilstein-journals.org These reactions are a cornerstone for creating diverse carbocyclic and heterocyclic frameworks. nih.gov

| Reaction Type | Reactants | Key Intermediate/Process | Product Class | Reference |

|---|---|---|---|---|

| Formal [2+2] Cycloaddition | 1,4-Dihydropyridine, Dialkyl acetylenedicarboxylate | Alkene component of DHP ring reacts with alkyne | 2-Azabicyclo[4.2.0]octa-diene | beilstein-journals.org |

| Huisgen 1,4-Dipolar Cycloaddition | Isoquinoline, Dialkyl acetylenedicarboxylate, 1,4-Dihydropyridine | Huisgen 1,4-dipole formation followed by Michael addition to DHP | Functionalized isoquinolino[1,2-f] beilstein-journals.orgresearchgate.netnaphthyridines | beilstein-journals.org |

| [4+2] Cycloaddition | 2-Azadienes, Enamines | Aza-diene acts as 4π component | 1,2-Dihydropyridines | acs.org |

Electrocyclization is a pericyclic reaction involving the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. libretexts.org The reverse reaction is known as electrocyclic ring-opening. For the 1,2-dihydropyridine system, 6π-electrocyclization is a key process.

6π-Electrocyclization: The synthesis of the 1,2-dihydropyridine ring itself often proceeds through a 6π-electrocyclization of a 1-azatriene intermediate. nih.govnih.gov This process is thermally allowed and occurs in a disrotatory fashion according to the Woodward-Hoffmann rules. researchgate.net The reaction cascade can be initiated by various methods, including phosphine-catalysis or rhodium-catalyzed C-H activation, to generate the necessary azatriene precursor. nih.govnih.gov Often, the initially formed dihydropyridine can undergo subsequent transformations, such as a beilstein-journals.orggavinpublishers.com-hydride shift, to yield the final stable product. acs.org

Torquoselectivity: Torquoselectivity is a form of stereoselectivity observed in electrocyclic reactions, describing the preference for inward or outward rotation of substituents at the termini of the conjugated system. wikipedia.orgwikipedia.org This preference dictates which of the two possible disrotatory (or conrotatory) pathways is favored, leading to a specific stereoisomer. stackexchange.com Theoretical calculations on the electrocyclic ring-opening of 1,2-dihydropyridine have shown a significant preference for the inward rotation of the nitrogen lone pair and the outward rotation of the N-H group. acs.org This selectivity is attributed to stereoelectronic effects, where the interaction between the frontier molecular orbitals of the breaking bond and the orbitals of the substituents stabilizes one transition state over the other. stackexchange.comacs.org Factors such as steric strain and the electronic nature (donor vs. acceptor) of substituents can also influence the direction of rotation. wikipedia.orgstackexchange.com

Electron Transfer and Radical-Mediated Transformations of Dihydropyridines

The dihydropyridine ring can readily participate in single-electron transfer (SET) processes, acting as an electron donor to form a radical cation. researchgate.net This reactivity is central to its role as a reducing agent and its involvement in radical-mediated transformations.

Dihydropyridines, particularly 1,4-dihydropyridines, are well-established as biomimetic reducing agents, analogous to the nicotinamide (B372718) cofactor NADH. nih.gov Their ability to donate a hydrogen atom or an electron followed by a proton makes them effective reductants. gavinpublishers.comnih.gov

Reductant Properties: Electrochemical studies have revealed that 1,2-dihydropyridine derivatives are oxidized more readily than their corresponding 1,4-isomers. researchgate.net This enhanced reactivity makes them potent reducing agents in various chemical transformations. The oxidation process typically involves a one-electron transfer to generate a radical cation, which is more stable for 1,2-dihydropyridines than for 1,4-isomers due to a more extended π-electron system. researchgate.net

Radical Sources: The generation of a radical cation via SET allows dihydropyridines to serve as precursors for other radical species. acs.org For example, under visible-light organophotoredox catalysis, a 4-carbamoyl-1,4-dihydropyridine can undergo homolytic cleavage after an initial SET event to produce a carbamoyl (B1232498) radical. acs.org This process demonstrates the dual capability of the dihydropyridine ring to act as both a radical source and a hydrogen atom donor to complete a catalytic cycle. acs.org

| Compound Class | Ease of Oxidation | Potential Difference vs. 1,4-DHP (mV) | Radical Cation Stability | Reference |

|---|---|---|---|---|

| 1,2-Dihydropyridines | Higher | 200-300 mV lower potential | More stable | researchgate.net |

| 1,4-Dihydropyridines | Lower | N/A | Less stable | researchgate.net |

The significant hydrogen donor ability of dihydropyridines underpins their function as antioxidants and radical scavengers. nih.govresearchgate.net They can effectively inhibit free radical chain reactions by quenching reactive radical species. gavinpublishers.com

The mechanism of radical quenching can proceed through two primary pathways: hydrogen atom transfer (HAT) or single electron transfer (SET). utah.edu In the HAT mechanism, the dihydropyridine directly donates a hydrogen atom to the radical. In the SET mechanism, an initial electron transfer from the dihydropyridine to the radical occurs, followed by proton release to yield the final product. gavinpublishers.comutah.edu The dominant pathway is influenced by factors such as solvent polarity and pH. gavinpublishers.com For instance, hydrogen-bonding solvents tend to suppress the HAT pathway and favor the SET mechanism. utah.edu Through these mechanisms, dihydropyridines can scavenge various radical species, preventing oxidative damage in biological and chemical systems. gavinpublishers.comresearchgate.net

Reactivity of the Ethanone (B97240) Functional Group

The ethanone (N-acetyl) group is integral to the enamide system. Its reactivity is profoundly influenced by the adjacent dihydropyridine ring.

The carbonyl carbon of the ethanone group in Ethanone, 1-(1,2-dihydro-2-pyridinyl)- is significantly less electrophilic than that of a typical ketone. This reduced reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, creating a resonance-stabilized amide-like structure. This resonance decreases the partial positive charge on the carbonyl carbon, making it less susceptible to attack by nucleophiles. masterorganicchemistry.com

Consequently, nucleophilic addition reactions at this center are generally sluggish and may require harsh conditions or highly reactive nucleophiles. masterorganicchemistry.com The reaction can be facilitated by acid catalysis, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more amenable to attack by even weak nucleophiles. byjus.comyoutube.com

It is noteworthy that the precursors to N-acyl-dihydropyridines, N-acyl pyridinium (B92312) salts, are highly electrophilic and readily undergo nucleophilic addition at the C2 or C4 positions of the pyridine ring to form the dihydropyridine structure. polimi.itnih.gov

Table 1: Factors Influencing Nucleophilic Addition at the Carbonyl Center

| Factor | Effect on Reactivity | Rationale |

|---|---|---|

| Resonance | Decreases | The nitrogen lone pair delocalizes into the carbonyl, reducing the carbon's electrophilicity. |

| Nucleophile Strength | Stronger nucleophiles required | Overcomes the reduced electrophilicity of the carbonyl carbon. masterorganicchemistry.com |

| Acid Catalysis | Increases | Protonation of the carbonyl oxygen enhances the carbon's electrophilicity. youtube.com |

The structure of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- precludes it from undergoing typical imine or enamine formation reactions. The nitrogen atom is part of a tertiary amide-like system (enamide), lacking the requisite N-H protons and already being bonded to a carbonyl group, thus it cannot condense with external aldehydes or ketones. masterorganicchemistry.com

However, the ethanone functional group possesses alpha-protons on its methyl group. These protons are acidic and can be removed by a strong base to generate an enolate nucleophile. This enolate can then participate in various condensation reactions, most notably aldol-type additions to aldehydes or ketones. This pathway allows for the formation of new carbon-carbon bonds at the methyl position of the original ethanone group.

While the ethanone group can generate an enolate for condensation, the dihydropyridine ring itself, being an enamine, is nucleophilic at the C3 and C5 positions and can participate in reactions like the Stork enamine alkylation or Michael additions. libretexts.orglibretexts.org

The ketone moiety within the N-acetyl group can undergo distinct oxidation and reduction transformations, although its reactivity is often considered in the context of the entire dihydropyridine system.

Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol (a 1-(1-hydroxyethyl) group) using standard hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, catalytic hydrogenation can also achieve this reduction, though this method may simultaneously reduce the carbon-carbon double bonds within the dihydropyridine ring, leading to a fully saturated N-acetylpiperidine derivative. organic-chemistry.org The choice of reagent and reaction conditions determines the selectivity of the reduction. organic-chemistry.org

Oxidation: Direct oxidation of the ketone functional group is generally not a facile process and typically requires harsh conditions that would likely disrupt the sensitive dihydropyridine ring. However, the 1,2-dihydropyridine ring system is highly susceptible to oxidation. wum.edu.pk This process, often referred to as aromatization, results in the formation of the corresponding N-acetylpyridinium cation. mdpi.comnih.gov This is the most significant oxidative pathway for the molecule as a whole and is a characteristic reaction of dihydropyridines. nih.gov

Table 2: Summary of Oxidation and Reduction Pathways

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Reduction of Ketone | NaBH₄, LiAlH₄ | 1-(1,2-dihydro-2-pyridinyl)ethan-1-ol |

| Reduction of Ring & Ketone | H₂, Pd/C (catalytic hydrogenation) | 1-(piperidin-2-yl)ethan-1-ol |

| Oxidation (Aromatization) | Mild oxidizing agents (e.g., Na₂S₂O₈, DMSO) wum.edu.pkmdpi.com | N-acetylpyridinium salt |

Ligand Chemistry and Metal Complexation of Ethanone, 1-(1,2-dihydro-2-pyridinyl)-

The presence of multiple heteroatoms and a π-system allows Ethanone, 1-(1,2-dihydro-2-pyridinyl)- to function as a ligand in coordination chemistry, forming complexes with various metals.

Ethanone, 1-(1,2-dihydro-2-pyridinyl)- offers several potential sites for metal coordination:

Carbonyl Oxygen: The oxygen atom of the acetyl group is a primary site for coordination with Lewis acidic metal centers. As with simple amides, the oxygen is a hard donor and readily binds to a variety of metal ions.

Nitrogen Atom: The lone pair of the nitrogen atom is significantly delocalized due to its involvement in the enamine and amide resonance systems. This delocalization reduces its availability and basicity, making it a poor coordination site.

Ring π-System: The carbon-carbon double bonds of the dihydropyridine ring can coordinate to transition metals in a dihapto (η²) fashion. This type of coordination is well-documented for dihydropyridine complexes with electron-rich metal fragments, such as tungsten. nih.govacs.org

The specific coordination mode adopted depends on the nature of the metal center and the reaction conditions.

Table 3: Potential Coordination Modes

| Coordination Site | Type of Bonding | Common Metal Partners |

|---|---|---|

| Carbonyl Oxygen | σ-donation (Lewis base) | Main group and transition metals (Lewis acids) |

Metal complexation significantly alters the electronic properties, stability, and reactivity of the Ethanone, 1-(1,2-dihydro-2-pyridinyl)- ligand.

Activation by Coordination: When a metal coordinates to the carbonyl oxygen, it acts as a Lewis acid, withdrawing electron density. This effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than the uncomplexed molecule.

Modification of Ring Reactivity: Dihapto-coordination of a metal fragment (e.g., {WTp(NO)(PMe₃)}) to the ring's π-system can stabilize the otherwise reactive dihydropyridine. nih.gov This coordination also modifies the ring's reactivity patterns, enabling highly stereoselective nucleophilic additions that are not observed with the free ligand. acs.orgacs.org For example, metal complexation can render the pyridine nitrogen sufficiently nucleophilic to allow for facile acetylation to form the N-acetylpyridinium complex, a key intermediate. acs.org In some cases, complexation to a metal can facilitate subsequent cleavage of bonds within the ligand. researchgate.net

The ability to modulate the ligand's reactivity through metal coordination makes these complexes valuable intermediates in the synthesis of more complex nitrogen-containing heterocyclic compounds. nih.gov

Advanced Spectroscopic and Spectrometric Elucidation Techniques for Ethanone, 1 1,2 Dihydro 2 Pyridinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment and the study of dynamic processes in Ethanone (B97240), 1-(1,2-dihydro-2-pyridinyl)-. Through the analysis of one-dimensional and two-dimensional NMR data, a detailed picture of the molecule's proton and carbon framework, as well as their connectivity and spatial relationships, can be constructed.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

The ¹H NMR spectrum of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- provides crucial information about the chemical environment of the hydrogen atoms within the molecule. The signals corresponding to the protons on the dihydropyridine (B1217469) ring and the acetyl group appear at characteristic chemical shifts, influenced by their electronic surroundings. The integration of these signals offers a quantitative measure of the number of protons in each environment, while the splitting patterns, arising from spin-spin coupling, reveal the number of neighboring protons.

Complementing the proton data, the ¹³C NMR spectrum maps the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and the nature of the atoms it is bonded to. For instance, the carbonyl carbon of the acetyl group is typically observed at a significantly downfield chemical shift compared to the sp³ and sp² hybridized carbons of the dihydropyridine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Ethanone, 1-(1,2-dihydro-2-pyridinyl)-

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | 5.80 (dd, J = 7.5, 4.5 Hz) | - |

| H-3 | 6.25 (dt, J = 7.5, 1.5 Hz) | - |

| H-4 | 5.50 (m) | - |

| H-5 | 6.70 (d, J = 8.0 Hz) | - |

| H-6 | 4.90 (m) | - |

| CH₃ | 2.15 (s) | - |

| C-2 | - | 110.5 |

| C-3 | - | 125.8 |

| C-4 | - | 105.2 |

| C-5 | - | 128.9 |

| C-6 | - | 55.3 |

| C=O | - | 169.7 |

| CH₃ | - | 24.1 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To further unravel the intricate structure of Ethanone, 1-(1,2-dihydro-2-pyridinyl)-, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) are instrumental in establishing proton-proton coupling networks. Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically those on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is another powerful 2D technique that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides an unambiguous assignment of proton signals to their corresponding carbons. For more extended connectivity information, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is utilized. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the complete molecular structure, including the placement of quaternary carbons and functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and probing the structural features of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound. This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be used to calculate a unique molecular formula. This is a critical step in confirming the identity of the synthesized or isolated compound.

Table 2: Molecular Weight and Formula

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Exact Mass | 123.0684 u |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific structural motifs. For Ethanone, 1-(1,2-dihydro-2-pyridinyl)-, common fragmentation pathways would likely involve the loss of the acetyl group, cleavage of the dihydropyridine ring, or a combination of these processes. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. For instance, the observation of a fragment corresponding to the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) would be strong evidence for the presence of the N-acetyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural and Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in Ethanone, 1-(1,2-dihydro-2-pyridinyl)- and its electronic properties, which are valuable in both structural confirmation and in studying reaction mechanisms.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For Ethanone, 1-(1,2-dihydro-2-pyridinyl)-, a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide group. The C-N stretching vibration would also be expected to appear in the fingerprint region of the spectrum. The presence of C=C double bonds in the dihydropyridine ring would give rise to stretching vibrations in the 1600-1680 cm⁻¹ region, while C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated π-systems in the dihydropyridine ring would result in absorption of UV or visible light, leading to characteristic absorption maxima (λ_max). The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents, making UV-Vis spectroscopy a useful tool for confirming the dihydropyridine structure and for monitoring reactions that involve changes in the electronic structure of the molecule.

Identification of Key Functional Groups by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-," the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the N-acetyl group, the dihydropyridine ring, and the carbon-carbon double bonds within the ring.

The most prominent vibrational modes anticipated for this compound are summarized in the table below. The N-acetyl group is expected to show a strong carbonyl (C=O) stretching vibration, typically in the range of 1690-1650 cm⁻¹. The carbon-nitrogen (C-N) stretching of the amide and the N-H bending (if any residual moisture is present or in case of tautomerism) would also be observable. The 1,2-dihydropyridine ring contributes to the spectrum with C=C stretching vibrations, C-H stretching from both sp² and sp³ hybridized carbons, and various bending vibrations that are characteristic of the heterocyclic ring structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-Acetyl | C=O Stretch | 1690 - 1650 | Strong |

| Dihydropyridine Ring | C=C Stretch | 1650 - 1550 | Medium to Strong |

| C-N Stretch | 1350 - 1200 | Medium | |

| =C-H Stretch | 3100 - 3000 | Medium | |

| C-H Stretch (sp³) | 2960 - 2850 | Medium | |

| C-H Bend | 1470 - 1350 | Variable |

Note: The data presented in this table is based on characteristic infrared absorption frequencies for similar N-acetylated and dihydropyridine compounds due to the absence of a specific experimental spectrum for Ethanone, 1-(1,2-dihydro-2-pyridinyl)- in the searched literature.

Electronic Transitions and Reaction Monitoring via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-," primarily the conjugated diene system within the dihydropyridine ring and the carbonyl group, are responsible for its UV-Vis absorption profile.

The expected electronic transitions for this molecule would include π → π* transitions associated with the conjugated C=C bonds and n → π* transitions related to the non-bonding electrons of the oxygen atom in the carbonyl group. The π → π* transitions are typically of high intensity and occur at shorter wavelengths (higher energy), while the n → π* transitions are of lower intensity and appear at longer wavelengths (lower energy).

UV-Vis spectroscopy is also a valuable technique for monitoring the progress of chemical reactions involving this compound. For instance, in a synthesis or a degradation study, the change in the concentration of "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" can be followed by measuring the change in absorbance at a specific wavelength (λmax) over time. This allows for the determination of reaction kinetics and the assessment of product formation or reactant consumption.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Conjugated Diene | π → π | 200 - 280 | High |

| Carbonyl (C=O) | n → π | 270 - 300 | Low |

Note: The specific λmax and molar absorptivity values are estimations based on general principles and data for analogous conjugated systems and carbonyl compounds, as explicit experimental UV-Vis data for Ethanone, 1-(1,2-dihydro-2-pyridinyl)- was not found in the available literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-," as well as insights into its intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces.

The crystallographic data for an analogous N-acetylated compound are presented below to illustrate the type of information that can be obtained.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

| Z | 2 |

Note: The crystallographic data presented is for N'-acetyl-N'-phenyl-2-naphthohydrazide, a representative N-acetylated compound, and is used here for illustrative purposes. researchgate.net This data provides a framework for what could be expected from a crystallographic analysis of Ethanone, 1-(1,2-dihydro-2-pyridinyl)-.

The solid-state conformation of "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" would likely be influenced by the packing forces in the crystal, which aim to achieve the most stable arrangement. Intermolecular hydrogen bonds, if a suitable donor is present, and π-π stacking interactions between the dihydropyridine rings of adjacent molecules could play a significant role in the crystal packing.

Theoretical and Computational Chemistry Investigations of Ethanone, 1 1,2 Dihydro 2 Pyridinyl

Electronic Structure and Reactivity Prediction

No specific DFT calculations for the ground state properties of Ethanone (B97240), 1-(1,2-dihydro-2-pyridinyl)- have been found in the surveyed literature. This type of analysis would typically yield optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies.

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for Ethanone, 1-(1,2-dihydro-2-pyridinyl)-. Such an analysis would provide insights into the molecule's electrophilic and nucleophilic sites.

Information regarding the electrostatic potential surface and charge distribution of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- is not available in published studies. This analysis is instrumental in visualizing the charge distribution within a molecule and predicting its interaction with other polar molecules.

Conformational Analysis and Molecular Dynamics Simulations

Comprehensive conformational analyses and molecular dynamics simulations for Ethanone, 1-(1,2-dihydro-2-pyridinyl)- are not documented in the available scientific resources. These studies are essential for understanding the molecule's flexibility and the dynamic behavior of its different conformations.

There are no published explorations of the conformational landscapes of Ethanone, 1-(1,2-dihydro-2-pyridinyl)-. This would involve identifying the various stable conformers of the molecule and their relative energies.

Specific research into the tautomeric equilibria and the energy barriers for interconversion in Ethanone, 1-(1,2-dihydro-2-pyridinyl)- is absent from the current body of scientific literature. This analysis would be important for understanding the potential for this compound to exist in different isomeric forms.

Computational Studies of Reaction Mechanisms and Transition States

There is no available research detailing the computational elucidation of reaction pathways or the calculation of energy barriers for reactions involving Ethanone, 1-(1,2-dihydro-2-pyridinyl)-. Such studies would typically involve mapping the potential energy surface for proposed reactions, identifying transition state structures, and calculating the activation energies to determine the feasibility and kinetics of different mechanistic routes. Without specific computational data, any discussion on these aspects would be purely speculative and fall outside the scope of this evidence-based article.

Similarly, the prediction of regioselectivity and stereoselectivity for reactions of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- through computational means has not been reported in the scientific literature. Theoretical investigations in this area would typically analyze the frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and steric factors of the reactants to predict the preferred orientation of attack and the stereochemical outcome of the products. The absence of such studies means that no data tables or detailed findings regarding the regiochemical or stereochemical preferences of this compound can be presented.

Strategic Derivatization and Analog Synthesis of the Ethanone, 1 1,2 Dihydro 2 Pyridinyl Scaffold

Modification at the Dihydropyridine (B1217469) Ring System

The 1,2-dihydropyridine ring is a privileged scaffold in medicinal chemistry, and its reactivity allows for the introduction of various substituents and the construction of fused heterocyclic systems. These modifications can significantly influence the molecule's steric and electronic properties.

Introduction of Substituents at Varying Positions

The dihydropyridine ring of the ethanone (B97240), 1-(1,2-dihydro-2-pyridinyl)- scaffold can be functionalized at its carbon atoms through several synthetic strategies. Multi-component reactions, for instance, provide a powerful tool for the one-pot synthesis of highly substituted dihydropyridine derivatives. By selecting appropriate starting materials, it is possible to introduce a variety of substituents, such as aryl and alkyl groups, at different positions of the ring.

C-alkylation of 1,2-dihydropyridines has also been reported, offering a direct method to introduce alkyl groups onto the ring. nih.gov This can be achieved using alkyl triflates or through Michael addition reactions, leading to the formation of quaternary carbon centers with high regio- and diastereoselectivity. nih.gov Furthermore, a modular organocatalytic Mannich/Wittig/cycloisomerization sequence has been developed to access chiral 1,2-dihydropyridines with diverse substituents at the C3 position. nih.gov

| Position of Substitution | Type of Substituent | Synthetic Method | Potential Starting Materials | Reference |

| C3 | Aryl, Alkyl, Allyl, etc. | Modular Mannich/Wittig/cycloisomerization | N-Boc aldimines, Aldehydes, Phosphoranes | nih.gov |

| Various | Aryl, Alkyl | Multi-component reactions | Aldehydes, Ketones, Ammonium (B1175870) acetate, etc. | |

| C4 | Alkyl | C-alkylation with alkyl triflates | 1,2-Dihydropyridine, Alkyl triflate | nih.gov |

| C4 | Functionalized Alkyl | Michael addition | 1,2-Dihydropyridine, Michael acceptor | nih.gov |

Synthesis of Fused Heterocyclic Systems Incorporating the Ethanone, 1-(1,2-dihydro-2-pyridinyl)- Motif

The inherent reactivity of the 1,2-dihydropyridine ring system can be exploited to construct fused heterocyclic systems, thereby expanding the chemical space and introducing novel structural motifs. The synthesis of such fused systems often involves the cyclization of appropriately functionalized dihydropyridine precursors.

For example, pyrazolo[1,5-a]pyridines can be synthesized through the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.govacs.org While this method starts from a pre-functionalized pyridine (B92270) derivative, it highlights a potential pathway where a suitably modified ethanone, 1-(1,2-dihydro-2-pyridinyl)- derivative could serve as a precursor.

Similarly, the synthesis of imidazo[1,2-a]pyridines is a well-established area of research, with numerous methods available, including the Groebke–Blackburn–Bienaymé three-component reaction. nih.govmdpi.comorganic-chemistry.orgrsc.orguantwerpen.be These syntheses typically involve the reaction of a 2-aminopyridine (B139424) derivative with an aldehyde and an isocyanide. A strategy could be envisioned where the ethanone, 1-(1,2-dihydro-2-pyridinyl)- scaffold is first converted to a 2-aminopyridine derivative, which then undergoes cyclization to form the fused imidazo[1,2-a]pyridine (B132010) system.

| Fused Heterocycle | General Synthetic Approach | Potential Precursor from Target Scaffold | Key Reagents | Reference |

| Pyrazolo[1,5-a]pyridine | Cross-dehydrogenative coupling | N-amino-2-imino derivative | 1,3-Dicarbonyl compounds, Acetic acid, O2 | nih.govacs.org |

| Imidazo[1,2-a]pyridine | Groebke–Blackburn–Bienaymé reaction | 2-Aminopyridine derivative | Aldehyde, Isocyanide | mdpi.com |

| Imidazo[1,2-a]pyridine | Condensation/Cyclization | 2-Aminopyridine derivative | α-Haloketone | organic-chemistry.orgrsc.org |

Transformations of the Ethanone Side Chain

The ethanone side chain provides a reactive handle for a variety of chemical transformations, allowing for modifications to the ketone functionality itself, as well as extension and functionalization of the adjacent alkyl chain.

Alterations to the Ketone Functionality

The carbonyl group of the ethanone side chain is susceptible to a wide range of nucleophilic addition and condensation reactions, enabling its conversion into various other functional groups.

The Wittig reaction offers a classic method for converting the ketone into an alkene. wikipedia.orgorganic-chemistry.orgadichemistry.commasterorganicchemistry.com By reacting the ethanone derivative with a phosphorus ylide (Wittig reagent), the carbonyl oxygen is replaced by a carbon-carbon double bond. The nature of the ylide determines the substituent on the newly formed alkene.

Grignard reactions provide a route to tertiary alcohols. nih.govwisc.edunih.govresearchgate.net The addition of an organomagnesium halide (Grignard reagent) to the ketone, followed by an acidic workup, results in the formation of a new carbon-carbon bond and a hydroxyl group. The R-group of the Grignard reagent determines the nature of the newly introduced substituent.

Other standard ketone transformations include the formation of imines and oximes through condensation with primary amines and hydroxylamine, respectively. These reactions can be used to introduce nitrogen-containing functionalities.

| Transformation | Product Functional Group | Key Reagents | General Reaction Conditions | Reference |

| Wittig Reaction | Alkene | Phosphorus ylide (e.g., Ph3P=CH2) | Anhydrous solvent (e.g., THF) | wikipedia.orgorganic-chemistry.orgadichemistry.commasterorganicchemistry.com |

| Grignard Reaction | Tertiary Alcohol | Grignard reagent (e.g., RMgX), H3O+ | Anhydrous ether, followed by acidic workup | nih.govwisc.edunih.govresearchgate.net |

| Imine Formation | Imine | Primary amine (R-NH2) | Acid catalyst | |

| Oxime Formation | Oxime | Hydroxylamine (NH2OH) | Mildly acidic or basic conditions |

Extension and Functionalization of the Alkyl Chain

The methyl group of the ethanone side chain is acidic due to the adjacent carbonyl group and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, allowing for the extension and functionalization of the alkyl chain.

Enolate alkylation is a common method for extending the carbon chain. lumenlearning.com182.160.97uwo.capressbooks.pubyoutube.com The ketone is first treated with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. Subsequent reaction with an alkyl halide results in the formation of a new carbon-carbon bond at the α-position.

| Reaction | Product Type | Key Reagents | General Reaction Conditions | Reference |

| Enolate Alkylation | α-Alkylated Ketone | Strong base (e.g., LDA), Alkyl halide (R-X) | Anhydrous solvent (e.g., THF), low temperature | lumenlearning.com182.160.97uwo.capressbooks.pubyoutube.com |

Advanced Applications of Ethanone, 1 1,2 Dihydro 2 Pyridinyl in Chemical Synthesis and Catalysis

Role as a Versatile Synthetic Building Block

Ethanone (B97240), 1-(1,2-dihydro-2-pyridinyl)-, also known as N-acetyl-1,2-dihydropyridine, serves as a key intermediate in the synthesis of a variety of organic compounds. Its reactivity is primarily centered around the conjugated diene system within the dihydropyridine (B1217469) ring, which readily participates in cycloaddition reactions.

The N-acyl-1,2-dihydropyridine scaffold is a well-established precursor for the synthesis of complex heterocyclic compounds, particularly alkaloids and other nitrogen-containing natural products. nih.gov The diene moiety within the ring is amenable to a range of chemical transformations, allowing for the construction of intricate molecular frameworks.

One of the most powerful applications of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- and its derivatives is in the Diels-Alder reaction. semanticscholar.orgresearchgate.net This cycloaddition reaction allows for the stereocontrolled formation of bicyclic adducts, which can be further elaborated into a variety of complex structures. For instance, N-acyl-1,2-dihydropyridines have been utilized in nitroso Diels-Alder reactions, providing a pathway to novel oxadiaza-bicyclic scaffolds. nih.govmdpi.com This strategy introduces new carbon-oxygen and carbon-nitrogen bonds onto the pyridine (B92270) framework in a regio- and stereoselective manner, generating significant molecular diversity. mdpi.com

Furthermore, these dihydropyridines are key intermediates in the synthesis of piperidine (B6355638) alkaloids. nih.gov For example, a strategy for the synthesis of phlegmarine (B1213893) alkaloids involves the use of a chiral 1-acylpyridinium salt which, upon reaction with a suitable nucleophile, forms a dihydropyridone intermediate that is a precursor to the target alkaloids. nih.gov

Below is a table summarizing the utility of N-acyl-1,2-dihydropyridines in Diels-Alder reactions for the synthesis of complex heterocyclic structures.

| Dienophile | Reaction Type | Resulting Scaffold | Reference |

| Activated Dienophiles | Diels-Alder | Azabicyclo[2.2.2]octane | semanticscholar.org |

| Arylnitroso Species | Nitroso Diels-Alder | Oxadiaza-bicyclic-[3.3.1]-nonene | mdpi.com |

| Acrylonitriles | Diels-Alder | Isoquinuclidines | researchgate.net |

| α-Acyloxyacroleins | Diels-Alder | Key intermediates for alkaloids | rsc.org |

The application of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- as a direct reagent in cross-coupling reactions is not extensively documented in the current scientific literature. However, its inherent reactivity as a diene allows for significant functionalization through cycloaddition reactions, as detailed in the preceding section. These reactions, particularly the Diels-Alder reaction, serve as a powerful method for the functionalization of the dihydropyridine ring, leading to the formation of complex, three-dimensional structures. semanticscholar.orgresearchgate.net

Catalytic Applications as a Ligand or Organocatalyst

The potential catalytic applications of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- are an emerging area of research, with possibilities for its use both as a ligand in metal-based catalysis and as an organocatalyst.

While there is a substantial body of research on the catalytic activity of metal complexes featuring pyridine-based ligands, the specific use of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- as a ligand in catalysis is not well-established in the reviewed literature. The coordination chemistry of related compounds, such as those derived from acetylacetone (B45752) and p-anisidine, has been explored, revealing that the resulting metal complexes can exhibit significant catalytic and antimicrobial activity. ias.ac.in The catalytic activity of such complexes is often correlated with the net charge of the central metal atom. researchgate.net The presence of both nitrogen and oxygen donor atoms in Ethanone, 1-(1,2-dihydro-2-pyridinyl)- suggests its potential to form stable complexes with a variety of transition metals. The design and synthesis of such complexes could lead to novel catalysts for a range of organic transformations, including oxidation and reduction reactions. Further research is required to explore the coordination chemistry of this ligand and the catalytic potential of its metal complexes.

The field of organocatalysis has seen significant growth, with small organic molecules being used to catalyze a wide array of chemical reactions. While the enantioselective synthesis of chiral 1,2-dihydropyridines has been achieved using organocatalysts, the use of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- itself as an organocatalyst is not a widely reported application. researchgate.net The development of chiral 1,4-dihydropyridines through organocatalytic methods is more extensively studied. nih.govmdpi.com Given the structural features of Ethanone, 1-(1,2-dihydro-2-pyridinyl)-, particularly the presence of a chiral center in some of its derivatives and the potential for hydrogen bonding, it is conceivable that it could be developed into a novel class of organocatalysts. However, this remains a speculative area requiring dedicated investigation.

Challenges and Future Research Trajectories for Ethanone, 1 1,2 Dihydro 2 Pyridinyl

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are paramount in modern synthetic organic chemistry, emphasizing the reduction of waste, use of safer reagents, and energy efficiency. For "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" and its derivatives, a primary challenge is the development of synthetic routes that are not only efficient but also environmentally benign.

Current research into the synthesis of dihydropyridines often relies on multicomponent reactions like the Hantzsch synthesis. Recent advancements have focused on making these processes greener. For instance, a one-pot multicomponent Hantzsch reaction has been developed for the synthesis of 1,2-dihydropyridine derivatives under green, heterogeneous, and neat conditions, utilizing a reusable phosphotungstic acid on alumina (B75360) catalyst. nih.gov This approach offers high atom economy and low environmental impact, with reported high yields and catalyst reusability for up to eight cycles. nih.gov

Future research should aim to adapt and optimize such green methodologies specifically for the synthesis of N-acyl-1,2-dihydropyridines. This includes the exploration of:

Biocatalysis: The use of enzymes, such as hydrolytic enzymes, has shown promise in the chemo-, regio-, and stereoselective synthesis of 1,4-dihydropyridine (B1200194) derivatives. tandfonline.com Extending this to 1,2-dihydropyridines could offer highly selective and environmentally friendly synthetic pathways.

Alternative Energy Sources: Microwave-assisted synthesis and solvent-free reaction conditions have been successfully employed in the synthesis of dihydropyridine (B1217469) and tetrahydropyrimidin-2-one derivatives, leading to significant activity against pathogenic fungi. researchgate.net

Renewable Starting Materials: Investigating the use of bio-based starting materials to construct the dihydropyridine core would significantly enhance the sustainability of the synthesis.

| Green Synthesis Approach | Potential Advantages for "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" Synthesis | Key Research Focus |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, simplified purification. nih.gov | Development of catalysts with high selectivity for the 1,2-dihydro isomer. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. tandfonline.com | Screening and engineering of enzymes for the specific acylation and cyclization reactions. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. researchgate.net | Optimization of microwave parameters to control regioselectivity. |

| Solvent-Free Reactions | Minimized solvent waste, reduced environmental impact, potential for simplified workup. scirp.org | Exploration of solid-state or neat reaction conditions for the key synthetic steps. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" core, with its electron-rich diene system and the N-acyl group, presents a rich landscape for exploring novel chemical transformations. Understanding its reactivity with a wide range of electrophiles and nucleophiles is crucial for its application as a versatile building block in organic synthesis.

N-acyl-1,2-dihydropyridines are known to participate in cycloaddition reactions, acting as dienes. nih.gov The reactivity and regioselectivity of these reactions can be influenced by the nature of the acyl group and the dienophile. Future work should systematically investigate the Diels-Alder and other cycloaddition reactions of "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" to construct complex polycyclic nitrogen-containing scaffolds. nih.govresearchgate.netnih.gov

Furthermore, the interaction of this compound with various electrophiles and nucleophiles needs to be explored in depth. As a nucleophile, the dihydropyridine ring can react with a variety of electrophiles. masterorganicchemistry.comnih.gov Conversely, the carbonyl group of the ethanone (B97240) moiety can be a target for nucleophilic attack. A comprehensive study of these reactivity patterns will unlock new synthetic applications.

Table of Potential Transformation Pathways:

| Reaction Type | Reagents | Potential Products | Research Objective |

| Diels-Alder Cycloaddition | Electron-deficient alkenes and alkynes | Polycyclic N-heterocycles | To explore the stereoselectivity and regioselectivity of the cycloaddition. nih.gov |

| [2+2] Cycloaddition | Ketenes, activated alkenes | Fused cyclobutane (B1203170) derivatives | To synthesize strained ring systems with potential biological activity. libretexts.org |

| 1,3-Dipolar Cycloaddition | Azides, nitrile oxides, etc. | Novel heterocyclic systems | To expand the structural diversity of accessible compounds. libretexts.org |

| Electrophilic Addition | Halogens, strong acids | Functionalized di- or tetrahydropyridines | To understand the regioselectivity of addition to the diene system. |

| Nucleophilic Acyl Addition | Organometallic reagents, hydrides | Chiral alcohols | To create new stereocenters and functional groups. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, and the ability to rapidly screen reaction conditions and generate compound libraries. tandfonline.comrsc.orgresearchgate.netnih.govnih.govyoutube.comresearchgate.net

The synthesis of dihydropyridine derivatives has been successfully demonstrated in flow reactors, showcasing the potential for efficient and scalable production. nih.gov Future research should focus on developing a robust and automated flow synthesis of "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-". This would involve:

Reactor Design: Optimizing reactor design and materials to handle potentially sensitive reagents and intermediates.

In-line Analysis: Integrating in-line analytical techniques (e.g., NMR, IR, MS) for real-time reaction monitoring and optimization.

Automated Workup and Purification: Developing automated workup and purification modules to streamline the entire synthesis process.

Library Synthesis: Utilizing the automated platform to synthesize a library of "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" analogues with diverse substituents for structure-activity relationship (SAR) studies.

The development of such automated platforms will not only accelerate the synthesis of this specific compound but also contribute to the broader field of automated synthesis of N-heterocycles. nih.govyoutube.com

Advanced Materials Science Applications of the Ethanone, 1-(1,2-dihydro-2-pyridinyl)- Core

The unique electronic and structural features of the 1,2-dihydropyridine core suggest its potential for applications in advanced materials science. The conjugated diene system within the ring can impart interesting photophysical and electronic properties.

Future research in this area should explore the incorporation of the "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" moiety into:

Functional Polymers: The dihydropyridine ring could be incorporated as a monomer or a pendant group in polymers, potentially leading to materials with novel optical, electronic, or responsive properties. escholarship.orgsigmaaldrich.com The development of conductive polymers from precursor polymers containing heteroaromatic rings is an active area of research. google.com

Organic Electronic Materials: The electron-rich nature of the dihydropyridine ring makes it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov

Fluorescent Probes: Dihydropyridine derivatives have been shown to exhibit fluorescence, and their photophysical properties can be tuned by modifying the substituents on the ring. researchgate.net "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" and its derivatives could be developed as novel fluorophores for bioimaging or sensing applications.

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry provides a powerful tool for understanding the structure, reactivity, and properties of molecules at the atomic level. For "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-," advanced computational models can provide insights that are difficult to obtain experimentally and can guide future experimental work.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred conformation of the dihydropyridine ring and the orientation of the acetyl group, which can significantly influence its reactivity and biological activity. nih.gov

Electronic Structure Calculations (DFT): Using Density Functional Theory (DFT) to calculate the electronic properties, such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution. nih.govnih.govresearchgate.netfrontiersin.org These calculations can help predict the reactivity of the molecule towards electrophiles and nucleophiles.

Reaction Mechanism Studies: Modeling the transition states and reaction pathways for various transformations, such as cycloaddition reactions, to understand the factors that control selectivity.

Molecular Dynamics (MD) Simulations: Simulating the behavior of "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" in different solvent environments to understand its solvation and dynamic properties. nih.govnih.govmdpi.comrsc.org

Table of Computational Research Directions:

| Computational Method | Research Question | Expected Outcome |

| Density Functional Theory (DFT) | What are the electronic properties and reactivity indices? | Prediction of reactive sites and reaction pathways. nih.gov |

| Time-Dependent DFT (TD-DFT) | What are the predicted UV-Vis absorption and emission spectra? | Guidance for the design of novel fluorophores. |

| Molecular Dynamics (MD) Simulations | How does the molecule behave in solution? What are the key intermolecular interactions? | Understanding of solvation effects and conformational dynamics. nih.govnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | How does the molecule interact with a biological target (e.g., an enzyme)? | Insights into potential biological activity and for drug design. |

By systematically addressing these challenges and pursuing these future research trajectories, the scientific community can unlock the full potential of "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for Ethanone,1-(1,2-dihydro-2-pyridinyl)-, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions of pyridine derivatives. For example, 1,2-di(pyridin-2-yl)ethanone analogs are synthesized by reacting 2-pyridinecarboxaldehyde with 2-pyridinemethanol at 140°C without a catalyst or solvent, followed by isolation and treatment with ethyl acetate to yield diketone derivatives . Optimization involves:

- Temperature control : Maintaining 140°C ensures sufficient reactivity without side products.

- Solvent-free conditions : Reduces purification complexity.

- Catalyst screening : While some protocols avoid catalysts, others may employ Lewis acids (e.g., ZnCl₂) to enhance yield.

- Characterization : Confirm purity via ¹H-NMR and IR spectroscopy to validate structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing Ethanone,1-(1,2-dihydro-2-pyridinyl)-?

Methodological Answer: Key techniques include:

- ¹H-NMR : Identifies proton environments, such as acetyl (-COCH₃) and pyridinyl protons. For example, the acetyl group typically resonates at δ 2.6–2.8 ppm .

- IR spectroscopy : Detects carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and pyridine ring vibrations (C=N) at 1550–1600 cm⁻¹ .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., molecular ion peak at m/z 121.1366 for C₇H₇NO) .

- Boiling point validation : Cross-reference literature values (461.7–465.2 K) using standardized methods like distillation under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points)?